1-(4-Acetylphenyl)-4-(3-pyridinylcarbonyl)piperazine
Overview
Description
1-(4-Acetylphenyl)-4-(3-pyridinylcarbonyl)piperazine is a complex organic compound that features both a piperazine ring and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-4-(3-pyridinylcarbonyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 4-acetylphenyl chloride, followed by the introduction of the pyridinylcarbonyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-4-(3-pyridinylcarbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halides and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-(4-Acetylphenyl)-4-(3-pyridinylcarbonyl)piperazine has several applications in scientific research:
Chemistry: It can be used as a building block for more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(4-Acetylphenyl)-4-(3-pyridinylcarbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the aromatic substituents may enhance binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)piperazine: Lacks the pyridinylcarbonyl group, which may reduce its binding affinity in certain applications.
4-(3-Pyridinylcarbonyl)piperazine: Lacks the acetylphenyl group, potentially altering its reactivity and applications.
Uniqueness
1-(4-Acetylphenyl)-4-(3-pyridinylcarbonyl)piperazine is unique due to the combination of its functional groups, which provide a balance of reactivity and binding affinity. This makes it particularly useful in applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
1-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14(22)15-4-6-17(7-5-15)20-9-11-21(12-10-20)18(23)16-3-2-8-19-13-16/h2-8,13H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDTOAABAWUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924811 | |
Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124444-91-3 | |
Record name | Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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